molecular formula C22H28N2OS B12595091 N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide

N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide

Cat. No.: B12595091
M. Wt: 368.5 g/mol
InChI Key: BVNGWBWNHKGEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide is a chemical compound with the molecular formula C22H28N2OS and a molecular weight of 368.54 g/mol . It is supplied as a high-purity solid with a documented purity of 99% . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with precaution, using suitable protective clothing and ensuring procedures are conducted in a well-ventilated place to avoid dust and aerosol formation . While its specific biological targets and full research applications require further elucidation, its molecular structure suggests potential as a key intermediate or investigative tool in medicinal chemistry and drug discovery research. This product is available from certified suppliers, with packaging options including 25kg/drum .

Properties

Molecular Formula

C22H28N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-cyclopentyl-2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H28N2OS/c25-21(23-19-10-4-5-11-19)15-26-22-18(13-16-7-1-2-8-16)14-17-9-3-6-12-20(17)24-22/h3,6,9,12,14,16,19H,1-2,4-5,7-8,10-11,13,15H2,(H,23,25)

InChI Key

BVNGWBWNHKGEER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=CC3=CC=CC=C3N=C2SCC(=O)NC4CCCC4

Origin of Product

United States

Biological Activity

N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide is a chemical compound that has garnered attention due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{20}H_{26}N_{2}S, with a molar mass of approximately 368.54 g/mol. The compound features a quinoline moiety, cyclopentyl groups, and a thioether linkage, which may enhance its interaction with biological targets.

Property Value
Molecular FormulaC_{20}H_{26}N_{2}S
Molar Mass368.54 g/mol
Key Functional GroupsAcetamide, Thioether

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the quinoline structure followed by the introduction of cyclopentyl and thioether functionalities through methods such as aminolysis and alkylation.

Anticancer Potential

Preliminary studies indicate that this compound exhibits promising anticancer activity. For instance, related compounds have shown selective inhibition against non-small cell lung cancer and central nervous system (CNS) cancer cell lines. A notable compound in similar studies demonstrated a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells, suggesting significant potency in inhibiting cancer cell proliferation .

Antimicrobial Activity

Research into the antimicrobial properties of structurally similar compounds has revealed varying efficacy against different bacterial strains. For example, compounds with acetamide functionalities have been effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing less effectiveness against Gram-negative bacteria . This suggests that this compound may also possess antimicrobial properties warranting further investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. The presence of specific functional groups such as the thioether and acetamide is believed to influence its binding affinity to biological targets, enhancing its pharmacological profile compared to simpler analogs.

Key Findings from SAR Studies:

  • Thioether Linkage : Enhances lipophilicity, facilitating membrane permeability.
  • Quinoline Moiety : Known for diverse biological activities, including anticancer and antibacterial effects.
  • Cyclopentyl Groups : May contribute to selective receptor binding.

Case Studies

  • Anticancer Activity : A study on related quinoline derivatives highlighted their selective cytotoxicity towards specific cancer cell lines, indicating potential for targeted cancer therapies .
  • Antimicrobial Efficacy : Another study demonstrated that modifications in the phenyl ring of acetamides significantly affected their antimicrobial activity against various pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Packing

  • Chlorophenyl Analogues: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () exhibit intramolecular N–H⋯N hydrogen bonds, forming S(7) ring motifs. The dihedral angles between aromatic rings range from 42.25° to 62.18°, influenced by substituent steric effects.
  • Quinolinyl-Oxy vs. Quinolinyl-Sulfanyl: N-Cyclohexyl-2-(8-quinolinyloxy)-acetamide () replaces the sulfanyl group with an oxygen atom. The thioether in the target compound may enhance electron delocalization and reduce polarity, affecting solubility and intermolecular interactions (e.g., weaker hydrogen bonding but stronger van der Waals forces) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₄H₂₉N₃OS ~407.57* Quinolinyl-S, Cyclopentyl
N-(4-Chlorophenyl)-diaminopyrimidinyl analog C₁₂H₁₂ClN₅S 301.77 Pyrimidinyl-S, Chlorophenyl
2-{[3-Cyano-4-(2-furyl)-tetrahydroquinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide C₂₄H₂₃N₃O₂S 417.52 Tetrahydroquinolinyl-S, Furyl

*Estimated based on structural similarity to .

  • The target compound’s higher molecular weight and lipophilicity (due to cyclopentyl groups) may reduce aqueous solubility compared to smaller analogs like the chlorophenyl derivative .

Crystallographic Behavior

  • Hydrogen Bonding Networks : Chlorophenyl analogs form inversion dimers via N–H⋯N bonds and layered structures through bifurcated hydrogen bonds (). The bulkier cyclopentyl groups in the target compound may disrupt such networks, leading to less ordered or more flexible crystal lattices .
  • Impact of Sulfanyl vs.

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